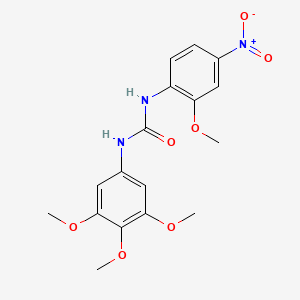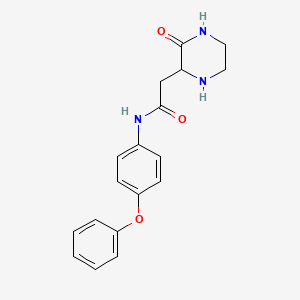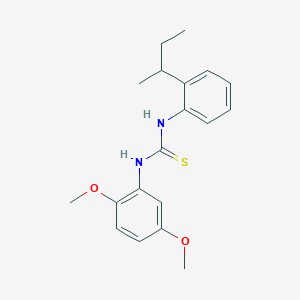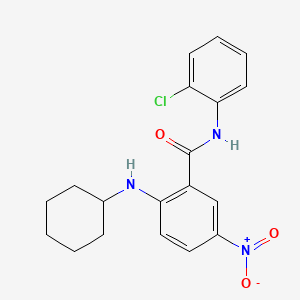
3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride
Vue d'ensemble
Description
3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride (NPBC-HCl) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPBC-HCl is a nitroaromatic compound that has a phenylethyl group attached to the nitrogen atom and a carboximidamide group attached to the benzene ring.
Applications De Recherche Scientifique
3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has been studied extensively for its potential applications in various fields such as cancer therapy, antituberculosis therapy, antimicrobial therapy, and neuroscience research. In cancer therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In antituberculosis therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme InhA. In antimicrobial therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has been shown to inhibit the growth of various bacterial and fungal strains. In neuroscience research, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has been shown to modulate the activity of GABAergic neurons and enhance the release of dopamine in the brain.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride varies depending on the application. In cancer therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride also inhibits angiogenesis by targeting the VEGF/VEGFR pathway. In antituberculosis therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride inhibits the growth of M. tuberculosis by binding to the active site of InhA and blocking its activity. In antimicrobial therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride inhibits the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the activity of various enzymes. In neuroscience research, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride modulates the activity of GABAergic neurons by enhancing the activity of GABA-A receptors and inhibiting the activity of GABA-B receptors. 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride also enhances the release of dopamine by inhibiting the reuptake of dopamine by presynaptic neurons.
Biochemical and Physiological Effects
3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has various biochemical and physiological effects depending on the application. In cancer therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In antituberculosis therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride inhibits the growth of M. tuberculosis, leading to the eradication of tuberculosis. In antimicrobial therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride inhibits the growth of bacteria and fungi, leading to the treatment of various infections. In neuroscience research, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride modulates the activity of GABAergic neurons and enhances the release of dopamine, leading to the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has various advantages and limitations for lab experiments depending on the application. In cancer therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the advantage of inducing apoptosis and inhibiting angiogenesis, leading to the inhibition of tumor growth. However, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the limitation of inducing toxicity in normal cells. In antituberculosis therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the advantage of inhibiting the growth of M. tuberculosis, leading to the eradication of tuberculosis. However, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the limitation of inducing resistance in M. tuberculosis. In antimicrobial therapy, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the advantage of inhibiting the growth of bacteria and fungi, leading to the treatment of various infections. However, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the limitation of inducing toxicity in normal cells. In neuroscience research, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the advantage of modulating the activity of GABAergic neurons and enhancing the release of dopamine, leading to the treatment of various neurological disorders. However, 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has the limitation of inducing side effects such as sedation and addiction.
Orientations Futures
There are several future directions for the research on 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride. In cancer therapy, future research can focus on developing more specific and less toxic derivatives of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride. In antituberculosis therapy, future research can focus on developing combination therapies using 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride and other antituberculosis drugs to overcome resistance. In antimicrobial therapy, future research can focus on developing more potent and less toxic derivatives of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride. In neuroscience research, future research can focus on developing more selective and less addictive derivatives of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride for the treatment of various neurological disorders. Overall, the future research on 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride can lead to the development of more effective and less toxic drugs for various applications.
Conclusion
3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, antituberculosis therapy, antimicrobial therapy, and neuroscience research. The synthesis of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride involves the reaction of 3-nitrobenzoyl chloride with N-(2-phenylethyl)benzimidoyl chloride in the presence of triethylamine and dichloromethane. The mechanism of action of 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride varies depending on the application. 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has various biochemical and physiological effects depending on the application. 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride has various advantages and limitations for lab experiments depending on the application. There are several future directions for the research on 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride. Overall, the research on 3-nitro-N-(2-phenylethyl)benzenecarboximidamide hydrochloride can lead to the development of more effective and less toxic drugs for various applications.
Propriétés
IUPAC Name |
3-nitro-N'-(2-phenylethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c16-15(13-7-4-8-14(11-13)18(19)20)17-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10H2,(H2,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYASPJVCAJLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(C2=CC(=CC=C2)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129468.png)

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4129481.png)
![5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4129482.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4129502.png)

![ethyl 1-(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4129513.png)

![1,3-dimethyl-5-[4-(methylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4129525.png)
![3-(3-bromophenyl)-5-ethyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4129530.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4129536.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4129547.png)
